N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxamide group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Methoxyphenylacetic acid derivatives.
Reduction: Cyclohex-3-enecarboxamide derivatives.
Substitution: Halogenated or alkylated methoxyphenyl derivatives.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a similar methoxyphenyl moiety.
2-Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group, used in organic synthesis.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a cyclohexene ring and a methoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-11-7-6-10-14(15)16(21-2)12-18-17(19)13-8-4-3-5-9-13/h3-4,6-7,10-11,13,16H,5,8-9,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIWAJQPNXYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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